N'-(5-Acenaphthenyl)-N,N-dimethylformamidine
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Overview
Description
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is a chemical compound derived from acenaphthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine typically involves the catalytic interaction of 5-acetylacenaphthene with arylidene-2-naphthylamines. This reaction leads to the formation of adducts to the C=N bond, resulting in aminoketones or 1-(5-acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines . The ratio of the products depends on the condensation conditions and the structure of the starting azomethine .
Industrial Production Methods
Industrial production methods for N’-(5-Acenaphthenyl)-N,N-dimethylformamidine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(5-Acenaphthenyl)-N,N-dimethylformamidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-(5-Acenaphthenyl)-N,N-dimethylformamidine exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior and reactivity. Specific molecular targets and pathways would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
1-(5-Acenaphthenyl)-3-aryl-(heteroaryl) benzo[f]quinolines: These compounds share a similar acenaphthenyl structure and are formed through similar synthetic routes.
N-(Acenaphthenyl)maleimides: These compounds are used in the production of synthetic films, plastics, and fabrics.
Uniqueness
N’-(5-Acenaphthenyl)-N,N-dimethylformamidine is unique due to its specific structural features and the types of reactions it can undergo. Its ability to form various derivatives and participate in multiple chemical reactions makes it a versatile compound in scientific research.
Properties
CAS No. |
101398-41-8 |
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Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N'-(1,2-dihydroacenaphthylen-5-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C15H16N2/c1-17(2)10-16-14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10H,6-7H2,1-2H3 |
InChI Key |
ODULCNLUJFVAPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
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